Praseodymium antimonide
Description
Properties
IUPAC Name |
antimony;praseodymium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pr.Sb/q+3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBIFYYBVJVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sb].[Pr+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PrSb+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.668 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12066-81-8 | |
| Record name | Antimony, compd. with praseodymium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012066818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with praseodymium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with praseodymium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Advanced Crystal Growth Techniques
High-Temperature Synthesis Approaches
High-temperature methods are the most direct way to synthesize praseodymium antimonide, typically involving the reaction of elemental praseodymium and antimony. These techniques require carefully controlled atmospheres to prevent oxidation.
Arc-melting is a common method for synthesizing polycrystalline antimonides. In this process, stoichiometric amounts of the pure elements, praseodymium and antimony, are placed in a water-cooled copper crucible under a purified argon atmosphere. researchgate.netmdpi.com An electric arc is generated using a tungsten electrode to melt the reactants, with temperatures reaching the melting point of the compound, which for PrSb is approximately 2170 °C. wikipedia.org To ensure homogeneity, the resulting button-like sample is typically flipped and re-melted multiple times. arxiv.org This technique is effective for producing phase-pure samples of various rare-earth antimonides. researchgate.net For some ternary praseodymium antimonides, arc-melting of the elemental components is the first step before a subsequent annealing process. researchgate.net
Induction heating offers another route to synthesizing this compound by heating the elemental constituents in a sealed, non-reactive crucible, often made of tantalum. arxiv.orgresearchgate.net The crucible is placed within a water-cooled sample chamber inside an induction furnace. arxiv.org A high-frequency electromagnetic field induces eddy currents within the material, generating rapid and precise heat. beilstein-journals.orgnih.gov For the synthesis of compounds like Pr₂Ir₃Sb₄, the elements are sealed in a tantalum ampoule, rapidly heated to around 1970 K, held at that temperature for a short period, and then cooled. arxiv.org This method is also used for preparing various binary and ternary antimonides by reacting the elements in sealed tantalum tubes. researchgate.netresearchgate.net
Solid-state reactions are crucial for the synthesis and homogenization of praseodymium antimonides. This method can involve heating mixtures of the elemental powders at high temperatures for extended periods to allow for diffusion and reaction in the solid state. nih.gov More commonly, it is used as a subsequent step after an initial melting process, such as arc-melting or induction heating. researchgate.netresearchgate.net The melted sample is sealed in an evacuated silica (B1680970) or tantalum ampoule and annealed at a specific temperature (e.g., 600-1100 °C) for several days or weeks. researchgate.net This annealing step helps to improve the crystallinity and ensure the formation of a single-phase, ordered structure. researchgate.net For example, the synthesis of PrPdSb involves arc-melting followed by annealing to obtain phase-pure samples. researchgate.net
Table 1: Comparison of High-Temperature Synthesis Methods for Antimonides
| Synthesis Method | Typical Temperature | Atmosphere | Key Features | Product Form |
|---|---|---|---|---|
| Arc-Melting | >2000 °C wikipedia.org | Purified Argon arxiv.org | Rapid melting and solidification; requires re-melting for homogeneity. arxiv.org | Polycrystalline buttons/ingots. arxiv.org |
| Induction Heating | ~1700 °C (1970 K) arxiv.org | Vacuum/Inert Gas in sealed ampoule. arxiv.org | Rapid, contactless heating; good temperature control. beilstein-journals.org | Polycrystalline material. arxiv.org |
| Solid-State Reaction | 600 - 1100 °C researchgate.net | Vacuum in sealed ampoule. researchgate.net | Long reaction/annealing times; promotes homogeneity and crystallinity. researchgate.net | Powder or annealed ingot. nih.gov |
Solution-Based Crystal Growth Methods
Solution-based methods, particularly flux growth, are indispensable for obtaining high-quality single crystals of materials that melt incongruently or have very high melting points. mdpi.com The flux acts as a solvent, allowing the compound to form and crystallize at temperatures significantly below its melting point. northwestern.edu
The flux growth method involves dissolving the constituent elements of the desired compound in a molten metal or salt (the flux). northwestern.edufrontiersin.org The mixture is heated until all components are in solution and then slowly cooled, allowing crystals of the target compound to nucleate and grow. mdpi.com A key requirement is that the flux should have a relatively low melting point and be separable from the grown crystals, either by mechanical means, centrifugation while still molten, or chemical etching. northwestern.edu
Molten bismuth is an effective flux for growing crystals of various intermetallic compounds, including antimonides. frontiersin.orgtu-dresden.de Bismuth has a low melting point and is relatively inert, making it a suitable solvent for high-temperature crystal growth. frontiersin.org This technique has been successfully used to grow millimeter-sized, needle-like single crystals of the ternary compound Pr₃Fe₃Sb₇. tu-dresden.detu-dresden.de In this process, the elemental constituents (praseodymium, iron, and antimony) are mixed with an excess of bismuth in a crucible. The crucible is sealed, heated to a high temperature to dissolve the components, and then slowly cooled to allow for crystallization. tu-dresden.de The excess bismuth flux can then be removed to isolate the crystals. This method has also been applied to grow single crystals of other related antimonides, such as YIrSb. researchgate.net
Table 2: Molten Bismuth Flux Crystal Growth of Pr₃Fe₃Sb₇
| Parameter | Description |
|---|---|
| Target Compound | Pr₃Fe₃Sb₇ tu-dresden.detu-dresden.de |
| Flux Material | Bismuth (Bi) tu-dresden.detu-dresden.de |
| Role of Flux | Acts as a solvent to facilitate crystal growth at temperatures below the compound's melting point. northwestern.edufrontiersin.org |
| Outcome | Formation of millimeter-sized, needle-like single crystals. tu-dresden.detu-dresden.de |
| Significance | Enabled the investigation of the material's anisotropic magnetic and electrical transport properties. tu-dresden.de |
Flux Growth Techniques
Melt Growth Techniques
Melt growth techniques are used to produce large single crystals of materials that melt without decomposing, known as congruently melting systems. icm.edu.pl this compound is such a compound, melting congruently at a high temperature of approximately 2161-2170 °C. wikipedia.org These methods involve the controlled solidification of a stoichiometric melt of the constituent elements. mit.edu
The Czochralski (CZ) method is a widely used industrial process for growing large, high-quality single crystals of congruently melting materials, including metals, salts, and semiconductors. icm.edu.plwikipedia.org The process begins with melting the polycrystalline source material in a crucible. wikipedia.org A seed crystal is then dipped into the melt and slowly pulled upwards while rotating. uliege.be Through careful control of the temperature gradients, pulling rate, and rotation speed, a large cylindrical single crystal, or boule, is formed. icm.edu.pl Given that this compound melts congruently, it is a suitable candidate for the Czochralski technique. icm.edu.plwikipedia.org American Elements reports the production of high-purity praseodymium single crystals using methods including the Czochralski process. americanelements.com
The Bridgman method, another prominent melt growth technique, involves the directional solidification of a molten charge within a crucible. mit.edusemi.ac.cn The crucible, which has a pointed tip to promote single-crystal nucleation, is slowly passed through a temperature gradient in a furnace. acs.org Solidification begins at the cool end, and a single-crystal front progresses through the melt as the crucible moves. tum.de This technique is applicable for growing a wide range of crystalline materials, including intermetallic compounds like PrSb. americanelements.comacs.org It is particularly noted for achieving high accuracy in crystal diameter and a relatively low density of defects. semi.ac.cn
The floating zone (FZ) technique is a crucible-free crystal growth method, which is a significant advantage as it minimizes contamination from the container, a crucial factor for achieving high material purity. mdpi.comresearchgate.net This method is especially well-suited for high-melting-point and reactive materials. arxiv.org In the FZ process, a polycrystalline rod of the material (the feed rod) is heated locally by an RF-coil or high-intensity lamps to create a narrow molten zone. mit.edumdpi.com This molten zone is held in place by its own surface tension between the feed rod and a seed crystal below it. mit.eduarxiv.org The zone is then moved along the length of the feed rod; as it moves, purified material solidifies onto the seed crystal, extending it into a large single crystal. mdpi.com The FZ method is a powerful tool for growing large and homogeneous crystals of materials like PrSb, which are of interest in quantum materials research. mdpi.comresearchgate.net
The table below compares the key features of these melt growth techniques.
| Technique | Key Features | Applicability to this compound | Source(s) |
| Czochralski Method | Pulling a crystal from a melt; suitable for large-scale production of high-quality boules. | High; suitable for congruently melting compounds like PrSb. | icm.edu.plwikipedia.orgwikipedia.org |
| Bridgman Method | Directional solidification in a shaped crucible; good control over diameter and defect density. | High; widely used for intermetallic compounds. | americanelements.comsemi.ac.cnacs.org |
| Floating Zone Technique | Crucible-free method; yields very high purity crystals; ideal for high-melting-point materials. | High; avoids contamination, which is crucial for studying intrinsic properties. | mit.edumdpi.comresearchgate.net |
Chemical Vapor Transport Methodologies
Chemical Vapor Transport (CVT) is a significant technique for the synthesis and growth of high-purity single crystals of inorganic solids, including intermetallic compounds like this compound (PrSb). mpg.demdpi.com The method relies on a reversible chemical reaction, where a solid material is volatilized at a source zone (T₂) and redeposited as crystals in a cooler sink zone (T₁) within a sealed reaction vessel, typically a quartz ampoule. arxiv.org The process is driven by a temperature gradient established along the length of the ampoule. arxiv.orgCurrent time information in Bangalore, IN.
While detailed reports exclusively on the CVT of binary PrSb are not abundant, the methodology has been successfully applied to analogous rare-earth pnictides, such as praseodymium monophosphide (PrP) and lanthanum antimonide (LaSb₂). researchgate.netwikipedia.org For these related compounds, halogens, particularly iodine, have proven to be effective transport agents. researchgate.netwikipedia.org The synthesis of PrP, for instance, can be achieved by heating praseodymium metal and phosphorus in the presence of iodine vapor. wikipedia.org
The general mechanism for the CVT growth of PrSb using iodine as a transport agent can be described as follows:
Reaction at the Source (T₂): At the hotter end of the ampoule, the solid PrSb starting material reacts with gaseous iodine (I₂) to form volatile metal halide species (e.g., PrI₃(g) and/or SbI₃(g)).
Transport: These gaseous iodide compounds diffuse along the ampoule from the hot zone to the cold zone, driven by the concentration gradient.
Deposition at the Sink (T₁): At the cooler end, the chemical equilibrium shifts, causing the reverse reaction to occur. The gaseous iodides decompose, depositing single crystals of PrSb and releasing iodine gas. arxiv.org The liberated I₂ then diffuses back to the source zone to react with more starting material, continuing the transport cycle.
A concrete example of the conditions used for a closely related ternary system, PrSbₓTe₁₋ₓ, involved sealing the elemental powders in a quartz tube and heating it in a two-zone furnace with a temperature gradient from 1000°C (source) to 850°C (sink) for two weeks. aps.org This demonstrates the typical high temperatures and extended growth times required for producing high-quality crystals via CVT.
Control of Growth Parameters and Stoichiometry
The quality, size, and, most importantly, the stoichiometry of the crystals grown by CVT are highly dependent on the precise control of several experimental parameters. mpg.de Achieving the desired 1:1 stoichiometry in PrSb is critical as deviations can significantly alter its physical and electronic properties.
Key parameters that must be meticulously controlled include:
Temperature Gradient (T₂ → T₁): The temperatures of the source (T₂) and sink (T₁) zones, and the resulting gradient (ΔT = T₂ - T₁), are the primary drivers of the transport process. This gradient dictates the rate of material transport; a large gradient leads to a faster growth rate which can result in polycrystalline or poorly formed crystals, while a small gradient yields slower growth that is more conducive to high-quality single crystals. mpg.demdpi.com
Precursor Stoichiometry: The initial molar ratio of praseodymium to antimony in the source material is a fundamental factor in determining the stoichiometry of the final crystals. aps.org For the growth of the off-stoichiometric PrSbₓTe₁₋ₓ, the final composition was directly manipulated by varying the initial ratio of antimony and tellurium in the source material. aps.org Therefore, starting with a highly accurate 1:1 molar ratio of Pr to Sb is the crucial first step for synthesizing stoichiometric PrSb.
Growth Duration: CVT is typically a slow process, often requiring days or even weeks to complete. aps.org This extended duration allows for the controlled, layer-by-layer deposition of material at the sink, which is essential for the formation of large, well-ordered single crystals with minimal defects.
The interplay of these parameters is complex, and optimization is often achieved through systematic experimentation. The choice and control of these variables allow for the targeted synthesis of crystals with specific compositions and high crystalline perfection. mpg.de
| Growth Time | Longer durations typically favor the growth of larger, higher-quality single crystals. aps.org |
Table 2: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | PrSb |
| Praseodymium Antimonate | PrSbO₄ |
| Praseodymium Monophosphide | PrP |
| Lanthanum Antimonide | LaSb₂ |
| Praseodymium Telluride Antimonide | PrSbₓTe₁₋ₓ |
| Iodine | I₂ |
| Praseodymium Iodide | PrI₃ |
Crystallographic Structures and Structural Phase Transitions
Fundamental Crystallography of Binary Praseodymium Antimonides (PrSb)
The simplest compound in this family, praseodymium antimonide (PrSb), serves as a foundational system for understanding more complex structures.
NaCl-Type Cubic Crystal Structure (B1 Phase)
This compound (PrSb) crystallizes in the well-known sodium chloride (NaCl)-type cubic structure, also designated as the B1 phase. wikipedia.orgaflow.org This structure is characterized by a face-centered cubic (FCC) lattice where praseodymium and antimony atoms occupy the lattice points in a way that each atom is surrounded by six atoms of the other element in an octahedral arrangement. youtube.com The lattice parameter for PrSb in this cubic phase is approximately 0.638 nanometers. wikipedia.org At a pressure of 13 GPa, a phase transition is known to occur. wikipedia.orgresearchgate.net
Space Group Determination (e.g., Fm-3m)
The symmetry of the NaCl-type crystal structure of PrSb is described by the space group Fm-3m (No. 225). wikipedia.orgmaterialsproject.org This space group belongs to the cubic crystal system and dictates the specific symmetry operations that leave the crystal lattice unchanged, providing a complete description of its atomic arrangement.
| PrSb Crystallographic Data | |
| Crystal System | Cubic |
| Structure Type | NaCl (B1) |
| Space Group | Fm-3m |
| Lattice Parameter (a) | ~0.638 nm wikipedia.org |
Structural Analysis of Ternary and Quaternary this compound Systems
Introducing additional elements into the this compound framework leads to more complex and diverse crystal structures with unique properties.
Praseodymium Iron Antimonides (e.g., Pr₃Fe₃Sb₇)
The inclusion of a transition metal like iron results in the formation of ternary compounds such as Pr₃Fe₃Sb₇. The crystal structure of these materials is significantly more complex than the simple binary PrSb.
Praseodymium Zinc Antimonide Oxides (e.g., PrZnSbO)
The incorporation of both zinc and oxygen into the this compound system gives rise to quaternary compounds like PrZnSbO. These materials adopt a layered crystal structure.
PrZnSbO crystallizes in the tetragonal ZrCuSiAs-type structure, which belongs to the P4/nmm space group. researchgate.netresearchgate.net This structure is characterized by alternating layers of (Pr³⁺O²⁻) and (Zn²⁺Sb³⁻) stacked along the c-axis. researchgate.netresearchgate.net Within these layers, the oxygen and zinc atoms exhibit tetrahedral coordination with praseodymium and antimony, respectively. researchgate.netresearchgate.net
| PrZnSbO Crystallographic Data | |
| Crystal System | Tetragonal |
| Structure Type | ZrCuSiAs |
| Space Group | P4/nmm researchgate.netresearchgate.net |
| Lattice Parameters | a = 418.79(8) pm, c = 946.7(5) pm researchgate.net |
ZrCuSiAs-Type Structure Characterization
Certain praseodymium-containing antimonide oxides, such as PrZnSbO, crystallize in the tetragonal ZrCuSiAs-type structure. researchgate.netarxiv.org This structure type is characterized by the space group P4/nmm. researchgate.netarxiv.orgznaturforsch.com For PrZnSbO, the structure was refined from single-crystal diffractometer data, yielding lattice parameters of a = 418.79(8) pm and c = 946.7(5) pm. researchgate.net The ZrCuSiAs-type structure is a layered arrangement and can be considered a filled-up variant of the PbFCl-type structure. znaturforsch.com
Table 1: Crystallographic Data for PrZnSbO
| Parameter | Value |
|---|---|
| Crystal System | Tetragonal |
| Space Group | P4/nmm |
| a-axis (pm) | 418.79(8) |
| c-axis (pm) | 946.7(5) |
Data sourced from single-crystal diffractometer analysis. researchgate.net
Layered Structure Description (Pr³⁺O²⁻ and Zn²⁺Sb³⁻ Layers)
The ZrCuSiAs-type structure of compounds like PrZnSbO is composed of alternating layers stacked along the c-axis. researchgate.net These layers are specifically (Pr³⁺O²⁻) and (Zn²⁺Sb³⁻) layers in an ABAB stacking sequence. researchgate.net Within these layers, the oxygen and zinc atoms exhibit tetrahedral coordination. The oxygen atoms are tetrahedrally coordinated by praseodymium atoms, while the zinc atoms are tetrahedrally coordinated by antimony atoms. researchgate.net This layered structure leads to weak, ionic-like interlayer interactions between the covalently bonded (RE³⁺O²⁻)⁺ and (T²⁺Sb³⁻)⁻ layers. arxiv.orgresearchgate.net
Other Complex Intermetallic Antimonides (e.g., RE₁₆Rh₁₁₋ₓZₓ, YIrSb)
Beyond the simple binary and ternary structures, praseodymium is a component of more complex intermetallic antimonides.
RE₁₆Rh₁₁₋ₓZₓ : Solid solutions of the type RE₁₆Rh₁₁₋ₓZₓ, where RE can be Pr and Z can be Sb, crystallize with a centrosymmetric variant of the Ca₁₆Sb₁₁ type structure. znaturforsch.comresearchgate.net These compounds adopt the space group P4/mbm. znaturforsch.com A notable feature of this structure is the presence of chains of face-sharing square prisms and anti-prisms. znaturforsch.com For instance, a Pr₁₆Rh₉Sb₂ sample has been synthesized and studied. znaturforsch.com
YIrSb : The ternary antimonide YIrSb crystallizes with the TiNiSi-type structure, which belongs to the orthorhombic space group Pnma. researchgate.net Its structure was determined from single-crystal X-ray diffractometer data with lattice parameters of a = 711.06(9) pm, b = 447.74(5) pm, and c = 784.20(8) pm. researchgate.netresearchgate.net
Praseodymium Antimony Oxochlorides (e.g., [Pr₄Sb₁₂O₁₈Cl₁₅₋ₓ]ₙ)
A series of complex praseodymium antimony oxochloride compounds have been synthesized, revealing intricate structural arrangements. These compounds are often built from praseodymium antimony oxochloride clusters, such as {Pr₄Sb₁₂}, which act as secondary building units (SBUs). researchgate.netmdpi.com An example of such a compound is [Pr₄Sb₁₂O₁₈Cl₁₅₋ₓ]ₙ. researchgate.netmdpi.com The specific arrangement and linkage of these building units lead to a variety of structural dimensionalities.
Chain-like Tertiary Building Units (TBUs)
Single-crystal X-ray diffraction has revealed that many of these complex praseodymium antimony oxochlorides feature an anionic zig-zag chain of [Pr₄Sb₁₂O₁₈Cl₁₅₋ₓ]ₙ as a tertiary building unit (TBU). researchgate.netmdpi.comresearchgate.net These TBUs are formed by the interconnection of the {Pr₄Sb₁₂} cluster SBUs. researchgate.netmdpi.com The connection between the clusters often occurs via edge-sharing chlorine atoms, forming [Pr-Cl₂-Pr] four-membered rings. mdpi.com
Dimensionality Evolution (1D, 2D, 3D Structures)
The remarkable structural diversity of praseodymium antimony oxochlorides stems from the different ways the chain-like TBUs can be arranged and linked. researchgate.netmdpi.com This leads to a clear evolution in the dimensionality of the resulting crystal structures. researchgate.net Researchers have successfully synthesized and characterized compounds exhibiting:
One-dimensional (1D) structures , which can present as nanotubular or simple chain-like arrangements. researchgate.netrsc.org
Two-dimensional (2D) layered structures , which can be mono-layered or double-layered. researchgate.netrsc.org
Three-dimensional (3D) structures , which can be interpenetrating networks. researchgate.netrsc.org
This structural evolution from 1D to 3D highlights how manipulating the linkage of the fundamental building units allows for the design of complex crystal structures. researchgate.netmdpi.com
Pressure-Induced Structural Phase Transitions
This compound (PrSb) undergoes a structural phase transition when subjected to high pressure. wikipedia.org At ambient conditions, PrSb crystallizes in a cubic structure similar to sodium chloride (NaCl), with the space group Fm3m. wikipedia.org Theoretical and experimental studies have shown that at a pressure of approximately 13 GPa, PrSb undergoes a first-order phase transition to a tetragonal structure. wikipedia.orgresearchgate.net This high-pressure phase can be viewed as a distorted Cesium Chloride (CsCl) structure, belonging to the space group P4/mmm. researchgate.netresearchgate.net This transition is a common feature among lanthanide monoantimonides. researchgate.net
Table 2: Pressure-Induced Phase Transition of PrSb
| Property | Low-Pressure Phase | High-Pressure Phase |
|---|---|---|
| Structure | Cubic (NaCl-type) | Tetragonal (distorted CsCl-type) |
| Space Group | Fm3m | P4/mmm |
| Transition Pressure | N/A | ~13 GPa |
Data compiled from multiple sources. wikipedia.orgresearchgate.netresearchgate.net
B1 to B2 (CsCl) Phase Transition Behavior
Under the application of high pressure, this compound undergoes a first-order structural phase transition. Experimental studies using synchrotron X-ray diffraction have shown that this transition occurs at a pressure of approximately 13 GPa. wikipedia.org The high-pressure phase is a tetragonal structure with the space group P4/mmm, which is considered a distorted Cesium Chloride (CsCl) or B2 type structure. nsf.gov This transition is a common feature among rare-earth monopnictides. nsf.gov
Theoretical investigations have corroborated these experimental findings, predicting a structural transition from the B1 to the B2 phase at high pressures. researchgate.net The transition to the high-pressure phase is accompanied by a significant volume reduction. nsf.gov
Table 1: Crystallographic Data for this compound Phase Transition
| Property | Ambient Pressure Phase (B1) | High-Pressure Phase (distorted B2) |
| Crystal System | Cubic | Tetragonal |
| Space Group | Fm3m | P4/mmm |
| Transition Pressure | N/A | ~13 GPa |
| Coordination Number | 6 | 8 (in ideal B2) |
High-Pressure Monoclinic and Alpha-Uranium Phases
While elemental praseodymium is known to transition through various complex crystal structures at very high pressures, including monoclinic and α-uranium phases, current research on this compound has primarily identified the tetragonal distorted CsCl-type structure as the prominent high-pressure phase. aps.orgaps.org There is no direct evidence from the gathered research to suggest that PrSb itself forms monoclinic or α-uranium phases within the pressure ranges studied for this specific compound. The phase diagram of elemental praseodymium shows a transition to the α-uranium structure at around 20 GPa, but this behavior is not necessarily replicated in its compounds. aps.org
Correlation with Electronic Transfer Mechanisms
The structural phase transition observed in this compound under high pressure is intrinsically linked to changes in its electronic structure. Theoretical studies suggest that the anomalous structural properties are a result of the hybridization of the praseodymium 4f electrons with the conduction band. researchgate.net There is also a strong mixing of the f states of the praseodymium ion with the p-orbitals of the neighboring antimony ions. researchgate.net
This pressure-induced delocalization of the 4f electrons plays a crucial role in destabilizing the B1 structure and favoring the more densely packed high-pressure phase. researchgate.net The change in electronic configuration alters the interatomic forces and bonding characteristics within the crystal, driving the transformation to a different crystallographic arrangement. aps.org First-principles calculations indicate that with applied pressure, the trivalent state of the praseodymium ions, corresponding to two localized f electrons, remains the ground state through the B1 to B2 transition. researchgate.net
Structural Stability and Defect Control
The structural stability of this compound is determined by its thermodynamic properties, such as its enthalpy of formation. akjournals.com The compound melts congruently at a high temperature of 2161 °C (or 2170 °C), indicating significant thermal stability. wikipedia.org A phase transition is also noted to occur in the crystals at a temperature of 1950 °C. wikipedia.org The phase diagram of the Pr-Sb system provides a comprehensive understanding of the stable phases at different compositions and temperatures. researchgate.net
Control over defects, such as point defects (vacancies, interstitials, and antisite defects), is crucial for tailoring the physical properties of this compound. The synthesis method and subsequent processing conditions significantly influence the type and concentration of defects. This compound can be synthesized by heating stoichiometric amounts of praseodymium and antimony in a vacuum. wikipedia.org However, achieving perfect stoichiometry is challenging, and deviations can lead to the formation of native point defects. For instance, in other antimonide systems, it has been shown that rare-earth atoms may occupy interstitial positions or be displaced from lattice points. osti.gov The control of these defects is essential as they can affect the material's electronic and magnetic properties.
Advanced Electronic Structure and Phonon Dynamics
Electronic Configuration and Orbital Interactions
The interactions between electrons in different orbitals define the material's fundamental electronic characteristics. In PrSb, this is particularly characterized by the behavior of the praseodymium f-electrons.
Like most rare-earth elements, praseodymium most commonly exists in the +3 oxidation state (Pr³⁺). wikipedia.org This is the only stable state for praseodymium in aqueous solutions. wikipedia.org In this state, the Pr³⁺ ion has an electron configuration of [Xe] 4f², with two electrons in the 4f shell. k-tree.ru
While less common, a +4 oxidation state (Pr⁴⁺) is also known to exist in some solid compounds. wikipedia.org The molecular tetravalent state for praseodymium has been observed and characterized in solution. rsc.orgresearchgate.net The Pr⁴⁺ ion possesses a 4f¹ electron configuration, leaving a single electron in the 4f orbital. rsc.orgk-tree.ru The accessibility of these different oxidation states is fundamental to the electronic and magnetic properties of praseodymium-containing materials.
| Ion | Oxidation State | Electron Configuration | Number of 4f Electrons |
|---|---|---|---|
| Pr³⁺ | +3 | [Xe] 4f² | 2 |
| Pr⁴⁺ | +4 | [Xe] 4f¹ | 1 |
Compounds containing rare-earth and transition metals are noted for combining two distinct types of electrons: itinerant (often 3d) and localized (4f) electrons. tu-dresden.detu-dresden.de The interplay between these electron systems is the source of many interesting magnetic phenomena. tu-dresden.detu-dresden.de In rare-earth compounds, anomalous physical properties are often closely linked to the electron correlations between the localized 4f electrons and the itinerant conduction electrons. idu.ac.id
Despite their typically localized nature, the 4f electrons in praseodymium and its compounds can become delocalized under certain conditions. aps.orgarxiv.org One primary mechanism for this is the application of external pressure, which can induce a resonant mixing of f-electrons and conduction electrons, particularly for states near the Fermi surface. aps.orgarxiv.org This phenomenon has been quantitatively measured in praseodymium metal, where pressure leads to the development of multiple electronic configurations with different 4f occupation numbers, a key signature of delocalization. aps.org
Another significant mechanism is the hybridization of the f-orbitals with the orbitals of neighboring atoms. In rare-earth antimonides, the peculiar properties are often interpreted in terms of the hybridization of the 4f electrons with the conduction band, which involves a strong mixing of the rare-earth f-states with the p-orbitals of the adjacent antimony ions. researchgate.net This p-f mixing contributes to a partial delocalization and is crucial for understanding the bonding and electronic structure of PrSb.
Band Structure and Density of States Analysis
Computational methods provide deep insights into the electronic landscape of materials like PrSb, revealing the arrangement of electron energy levels.
The electronic structure of Praseodymium antimonide has been investigated through systematic first-principles calculations based on Density Functional Theory (DFT). scispace.com Such computational approaches, which include approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), are powerful tools for modeling the electronic properties of complex materials. science.govudel.edu For materials with strongly correlated f-electrons, methods like LDA+U (LDA with an added Hubbard U term) are often employed to better account for electron-electron interactions. scispace.com
These calculations successfully predict key material properties, such as the lattice constants, and provide a theoretical framework for understanding experimental observations. scispace.com
| Compound | Calculation Method | Calculated Lattice Constant (Å) | Experimental Lattice Constant (Å) |
|---|---|---|---|
| PrSb | PBE (GGA) | 6.382 | 6.365 |
| mBJ | 6.335 |
First-principles calculations for rare-earth monopnictides, including PrSb, confirm the hybridization between the localized 4f-electron states and the more diffuse conduction bands. scispace.com The conduction bands in PrSb are formed from a combination of Pr and Sb orbitals. The mixing of the Pr 4f states with the Sb p-orbitals is a specific and important aspect of this hybridization. researchgate.net
This f-electron hybridization with the conduction bands results in the formation of collective magnetic excitations, known as magnetic excitons, which have been studied in PrSb. aps.org Although this hybridization is fundamental to its electronic properties, the 4f electrons in PrSb largely retain their localized character, which distinguishes it from systems with more significant f-electron delocalization. scispace.com The degree of this hybridization is a critical factor that governs the balance between localized and itinerant electronic behavior in the compound.
Lattice Vibrations and Phonon Modes
The study of lattice vibrations, or phonons, is crucial for understanding the thermal and electronic properties of crystalline solids like this compound. The interactions between electrons and the lattice, as well as the response of the lattice to external stimuli such as pressure, provide deep insights into the material's fundamental characteristics.
The application of hydrostatic pressure is a powerful technique to probe the stability and vibrational properties of a material's crystal lattice. While specific Raman spectroscopy data on this compound under pressure is not extensively detailed in current literature, studies on elemental praseodymium offer valuable insights. When subjected to high pressure, pure praseodymium metal has been investigated using Raman spectroscopy. researchgate.net A notable observation in its double hexagonal close-packed (dhcp) phase is a negative pressure shift of the E(2g) phonon mode. researchgate.net This phenomenon, known as mode softening, suggests that the structural sequence common to lanthanides under pressure is linked to the softening of this specific vibrational mode. researchgate.net The response of phonon modes to pressure in different phases of praseodymium indicates anisotropic bonding properties, which become particularly important as the 4f electrons get more involved in bonding at higher pressures. researchgate.net
| Material Phase | Phonon Mode | Observed Pressure Shift | Implication |
|---|---|---|---|
| Praseodymium (dhcp phase) | E(2g) | Negative (Softening) | Associated with pressure-induced structural sequences in lanthanides. researchgate.net |
| Praseodymium (monoclinic & α-uranium phases) | Various | Positive | Characteristic of anisotropic bonding and 4f-electron involvement. researchgate.net |
In compounds containing rare-earth elements like praseodymium, the 4f electron orbitals, which are largely localized, are influenced by the electrostatic field created by the surrounding ions in the crystal lattice. This is known as the Crystal Electric Field (CEF). According to crystal field theory, this interaction lifts the degeneracy of the electron orbital states, splitting them into a series of distinct energy levels. wikipedia.org The magnitude and symmetry of this splitting are determined by the nature of the metal ion, its oxidation state, and the geometric arrangement of the neighboring ligand ions. wikipedia.org
For this compound, the CEF effect is significant in determining its magnetic and thermal properties at low temperatures. researchgate.net The splitting of the Pr³⁺ ion's ground state multiplet by the crystal field dictates the magnetic anisotropy and the temperature dependence of magnetic susceptibility. researchgate.net Research into praseodymium-antimony compounds has included analyses of the dynamics between singlet-triplet crystalline electric field levels, highlighting the importance of this quantum mechanical effect in the Pr-Sb system. iaea.org
Certain intermetallic compounds, particularly those involving rare earths, can form complex crystal structures featuring cage-like or cluster-based frameworks where rare-earth atoms reside. idu.ac.id These structures can give rise to unique vibrational modes, often referred to as "rattling" modes, where the encaged atom vibrates with a large amplitude at a low frequency within the host lattice cage.
While the simple binary this compound may not form such cages, related complex praseodymium-antimony compounds exhibit analogous structural motifs. For instance, a series of praseodymium antimony oxochlorides have been synthesized that feature an anionic zig-zag chain built from interconnected praseodymium antimony oxochloride clusters, denoted as {Pr₄Sb₁₂}. nih.gov These cluster arrangements demonstrate how intricate, higher-dimensionality structures can form in lanthanide-antimony systems, providing a platform for studying localized vibrations within well-defined structural units. nih.gov
Electronic Transport Properties
The movement of charge carriers through the lattice defines the electronic transport properties of a material, such as its electrical resistivity. These properties are intrinsically linked to the electronic band structure and scattering mechanisms involving phonons, electrons, and magnetic moments.
Compounds of praseodymium and antimony are generally characterized by metallic behavior. This is evident in related complex compounds such as Pr₃Fe₃Sb₇, which has been shown to exhibit metallic resistivity. qucosa.denih.gov In this material, the electrical resistance decreases as the temperature is lowered, a hallmark of metallic conduction. Specifically, measurements have confirmed metallic resistivity along the c-axis of the crystal. qucosa.denih.gov This behavior arises from the presence of a finite density of states at the Fermi level, allowing for the free movement of conduction electrons.
| Compound | Resistivity Characteristic | Measurement Axis | Source |
|---|---|---|---|
| Pr₃Fe₃Sb₇ | Metallic | c-axis | qucosa.denih.gov |
A spin-reorientation transition (SRT) is a magnetic phase transition where the spontaneous magnetization direction changes with temperature. aps.org Such transitions are often accompanied by anomalies in various physical properties, including electronic transport. The change in the magnetic structure alters the scattering of conduction electrons, leading to distinct features in the resistivity curve.
In the praseodymium iron antimonide compound Pr₃Fe₃Sb₇, a spin-reorientation transition occurs at approximately 40 K. qucosa.denih.gov This SRT is driven by the magnetic ordering of the praseodymium substructure, which in turn affects the orientation of the iron magnetic moments. qucosa.denih.gov Coinciding with this transition, a small but distinct anomaly is observed in the material's metallic resistivity. qucosa.denih.gov This anomaly serves as a clear signature of the coupling between the charge carriers and the magnetic lattice, where the change in spin configuration directly influences the electronic scattering processes.
| Compound | Phenomenon | Transition Temperature (T_SRT) | Resistivity Anomaly | Underlying Cause |
|---|---|---|---|---|
| Pr₃Fe₃Sb₇ | Spin-Reorientation Transition (SRT) | ~40 K | Small anomaly observed at T_SRT | Magnetic ordering of the Pr substructure induces reorientation of the Fe substructure. qucosa.denih.gov |
Carrier Mobility Considerations
The carrier mobility in this compound (PrSb) is a critical parameter that significantly influences its electrical transport properties, including the phenomenon of extreme magnetoresistance (XMR). Investigations into the electronic structure and transport phenomena of PrSb have revealed that it behaves as a compensated semi-metal, where the presence of both electrons and holes as charge carriers plays a crucial role.
Systematic studies combining angle-resolved photoemission spectroscopy (ARPES) and magneto-transport measurements have provided insights into the carrier dynamics in PrSb. arxiv.org The bands near the Fermi level are primarily derived from the Praseodymium 5d and Antimony 5p orbitals. arxiv.org Specifically, the electronic structure features two hole bands at the Γ point and an elliptical electron band at each X point in the Brillouin zone. arxiv.orgresearchgate.net This structure leads to a state of electron-hole compensation, a condition where the number of electrons (n_e) is nearly equal to the number of holes (n_h). arxiv.org This balance is considered a prerequisite for the observed XMR in PrSb and related rare-earth monopnictides. arxiv.org
The mobility of these charge carriers is a key factor in the magnitude of the magnetoresistance. arxiv.org By simultaneously fitting experimental data from magnetoresistance and Hall coefficient measurements using a two-band model, it is possible to extract values for both carrier density and mobility. arxiv.org These analyses reveal that the carrier mobility in PrSb is significantly enhanced at low temperatures, which accounts for the pronounced XMR observed under these conditions. arxiv.org As the temperature increases, a reduction in carrier mobility leads to the suppression of the extreme magnetoresistance effect. arxiv.org
An optical spectroscopy study of a single-crystal PrSb sample identified a plasma frequency at approximately 4300 cm⁻¹, which suggests a low carrier density in the material. aps.org This low carrier density is consistent with the semimetallic nature of PrSb and is a contributing factor to the high mobility of the charge carriers, as scattering events are less frequent. The relationship between plasma frequency (), carrier density (n), and effective mass (m*) is given by . A study on the isostructural compound HoSb suggested that its carrier density decreases with temperature, which, if similar in PrSb, would contribute to the observed increase in plasma frequency at lower temperatures. aps.org
The following table summarizes the extracted carrier density and mobility for electrons and holes in PrSb at a low temperature, derived from magneto-transport data. arxiv.org The labels (α, β, δ) correspond to specific orbitals observed in quantum oscillation measurements. arxiv.orgresearchgate.net
Table 1: Carrier Density and Mobility in PrSb at 2 K
| Carrier Type | Orbital | Carrier Density (10¹⁹ cm⁻³) | Mobility (cm²V⁻¹s⁻¹) |
|---|---|---|---|
| Hole | β | 3.5 | 4800 |
| Hole | δ | 2.5 | 11000 |
Data sourced from magneto-transport measurements and two-band model fitting. arxiv.org
The addition of rare-earth elements to other antimonides, such as europium in indium antimonide, has been shown to substantially reduce carrier mobility due to the scattering of conduction electrons by the magnetic spins of the rare-earth atoms. aip.org While specific studies on scattering mechanisms in PrSb are limited, it is expected that similar spin-disorder scattering, in addition to electron-phonon interactions, would be a significant factor influencing carrier mobility, particularly given the magnetic nature of the praseodymium ions.
Complex Magnetic Phenomena and Ordering
Magnetocrystalline Anisotropy in Praseodymium Antimonides
Magnetocrystalline anisotropy refers to the dependence of a material's magnetic properties on the direction of magnetization relative to its crystal lattice. This property is crucial for the development of permanent magnets. Rare-earth elements like praseodymium are known to exhibit strong single-ion anisotropy. aps.org
In compounds like Pr₃Fe₃Sb₇, magnetocrystalline anisotropy plays a critical role in preserving the initial orientation of the magnetic moments, which contributes to the observation of negative magnetization. tu-dresden.de Similarly, in PrMn₂Ge₂, the magnetic ordering of the praseodymium atoms at around 160 K leads to an abrupt increase in the magnetocrystalline anisotropy constant. aps.org This enhanced anisotropy at low temperatures is a direct consequence of the strong single-ion anisotropy of the Pr³⁺ ions. aps.org The related compound PrBi also shows significantly angle-dependent magnetoresistance, which is indicative of anisotropic electronic and magnetic features. researchgate.net
| Compound | Key Anisotropy Feature | Origin | Consequence |
| Pr₃Fe₃Sb₇ | Preserves orientation of moments | Anisotropy of Pr and Fe sublattices | Contributes to negative magnetization tu-dresden.de |
| PrMn₂Ge₂ | Abrupt increase below 160 K | Magnetic ordering and strong single-ion anisotropy of Pr³⁺ ions | Enhanced anisotropy of magnetic and electrical transport properties aps.org |
| PrBi | Angle-dependent magnetoresistance | Anisotropic electronic structure | Fourfold symmetry in angular magnetoresistance researchgate.net |
Quantum Criticality and Heavy-Fermion Behavior
Heavy-fermion systems are a class of materials, typically intermetallic compounds containing rare-earth or actinide elements, characterized by charge carriers with an effective mass up to 1000 times that of a free electron. arxiv.orgyoutube.com This dramatic mass enhancement arises from strong correlations between localized f-electrons and conduction electrons. aps.org Praseodymium-containing antimonides, such as the filled skutterudite (B1172440) PrOs4Sb12, are notable examples of heavy-fermion materials. researchgate.net In these systems, the interactions can lead to exotic ground states, including unconventional superconductivity. arxiv.orgresearchgate.net
These materials are often situated at the edge of magnetic instability, where quantum fluctuations are strongly coupled. rutgers.edu By tuning parameters like pressure, magnetic field, or chemical composition, heavy-fermion materials can be driven towards a quantum critical point (QCP). A QCP is a point in the phase diagram at zero temperature where a continuous phase transition occurs. rutgers.edupnas.org The existence of a QCP beneath the superconducting dome is a long-standing issue in many unconventional superconductors, including heavy-fermion compounds and iron-pnictides, and is thought to be linked to their anomalous physical properties. arxiv.org The study of such phenomena in compounds like Praseodymium Antimonide provides a valuable platform for understanding the interplay between magnetism, quantum criticality, and superconductivity. pnas.orgarxiv.org
The formation of heavy fermions is explained by the Kondo effect, which, when extended to a dense lattice of magnetic ions, is known as the Kondo lattice. wikipedia.orgaps.org The Kondo effect describes the scattering of conduction electrons by a magnetic impurity, which becomes non-perturbatively strong at low temperatures. wikipedia.org This leads to the screening of the local magnetic moments of the f-electrons by the conduction electrons, forming a non-magnetic singlet state. arxiv.org
In praseodymium-containing systems, the prerequisites for Kondo interactions can be met. Certain lanthanides, including praseodymium, can exhibit valence instabilities, fluctuating between magnetic and non-magnetic states, which satisfies the condition for Kondo interactions. anl.gov In a Kondo lattice, two competing interactions dominate: the on-site Kondo screening and the inter-site Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, which mediates long-range magnetic order between the local moments. aps.org The balance between these interactions determines the ground state of the material, which can be a heavy-fermion liquid, a magnetically ordered state, or an unconventional superconductor. arxiv.org Theoretical and experimental studies show that in some praseodymium-based hydrides, for instance, increasing an applied magnetic field can suppress Kondo-like behavior and promote magnetic ordering. anl.gov
Unconventional Magnetic States
The complex interplay of magnetic interactions in praseodymium antimonides can stabilize unconventional magnetic states not typically observed in simpler magnetic materials. The ternary intermetallic compound Pr3Fe3Sb7 serves as a prime example, showcasing phenomena such as negative and spontaneous magnetization due to the interaction between two distinct magnetic substructures. tu-dresden.denih.gov
In the compound Pr3Fe3Sb7, a negative magnetization is observed under specific conditions. tu-dresden.de When the material is cooled in an external magnetic field applied parallel to its c-axis, the total magnetization becomes oriented opposite to the direction of the applied field. tu-dresden.de This unusual behavior is not a result of superconductivity. Instead, it originates from the complex magnetic structure of the compound, which is composed of two spatially separated substructures of iron (Fe) and praseodymium (Pr) atoms. tu-dresden.de At low temperatures, a competing interaction emerges, leading to an antiparallel arrangement of the Fe and Pr magnetic moments. The magnetocrystalline anisotropy forces the moments to maintain their initial orientation, resulting in a net magnetization that is negative. tu-dresden.de
Table 1: Magnetic Characteristics of Pr3Fe3Sb7
| Property | Value / Description | Source(s) |
| Fe Substructure Ordering | Noncollinear ferromagnetic order below TC ≈ 380 K | nih.gov |
| Pr Substructure Ordering | Orders below 40 K | nih.gov |
| Low-Field Moment Alignment | Fe and Pr moments order antiparallel to each other | nih.gov |
| Resulting Phenomenon | Negative magnetization (antiparallel to the external field) | tu-dresden.denih.gov |
| Saturation Field (at 1.4 K) | Approaches saturation above 40 T | nih.gov |
Further highlighting its unconventional magnetic nature, Pr3Fe3Sb7 exhibits spontaneous magnetization when cooled in the absence of an external magnetic field. nih.gov This indicates a breaking of time-reversal symmetry without the formation of a compensating magnetic domain structure. The iron substructure in this compound develops a noncollinear ferromagnetic order below a high Curie temperature of approximately 380 K. Below 40 K, the praseodymium substructure also orders, which induces a spin-reorientation transition in the iron substructure. nih.gov This complex interplay between the 3d electrons of iron and the localized 4f electrons of praseodymium is the source of the material's unique magnetic properties. tu-dresden.de
Magnetocaloric Effects and Low-Temperature Applications (General Principles)
The magnetocaloric effect (MCE) is a phenomenon where certain materials undergo a change in temperature upon the application or removal of an external magnetic field. researchgate.net This effect forms the basis of magnetic refrigeration, an alternative cooling technology that is particularly attractive for achieving extremely low temperatures. aps.orgyoutube.com Adiabatic demagnetization refrigeration (ADR), which utilizes the MCE, was one of the first methods developed to reach temperatures below 1 K. aps.org
The process relies on the change in magnetic entropy (ΔSM) of a material. When a magnetic field is applied under isothermal conditions, the magnetic moments in the material align, decreasing the magnetic entropy. If the field is then removed adiabatically (without heat exchange with the surroundings), the magnetic moments randomize, causing the material to absorb heat from its environment and thus cool down.
Praseodymium-containing compounds are among the materials investigated for magnetic refrigeration applications. While data on simple this compound is not prominent, other praseodymium intermetallics show significant potential. For instance, the Praseodymium-nickel compound (PrNi5) exhibits such a strong magnetocaloric effect that it has been used to approach within one-thousandth of a degree of absolute zero. wikipedia.org Other complex praseodymium oxides, such as Pr0.7Sr0.3MnO3, have also been shown to have a large magnetic entropy change, making them potential candidates for magnetic refrigeration technologies. nih.gov The high entropy change and low magnetic hysteresis in these materials are key figures of merit for their application in this field. nih.gov
Table 2: Magnetocaloric Properties of Selected Praseodymium-Containing Compounds
| Compound | Maximum Entropy Change (-ΔSM) | Applied Field Change | Temperature | Source(s) |
| Pr0.7Sr0.3MnO3 (film) | 4.7 J/kg·K | 20 kOe | ~193 K | nih.gov |
| Pr0.7Sr0.3MnO3 (nanoscale) | ~6.3 J/kg·K | 50 kOe | ~235 K | nih.gov |
| Pr0.63Sr0.37MnO3 (crystal) | ~8.5 J/kg·K | 50 kOe | ~305 K | nih.gov |
| PrNi5 | Strong MCE noted for ultralow temperatures | Not specified | < 1 K | wikipedia.org |
Theoretical Modeling and Computational Insights into this compound
The theoretical and computational investigation of this compound (PrSb) has provided significant insights into its fundamental physical properties. Through the application of various sophisticated modeling techniques, researchers have been able to predict and explain its electronic structure, cohesive and structural characteristics, magnetic and thermodynamic behaviors, and its response to external pressure. This article delves into the key theoretical models and computational methods employed in the study of this fascinating rare-earth antimonide.
Advanced Spectroscopic and Characterization Approaches
X-ray Diffraction Techniques
X-ray diffraction (XRD) serves as a fundamental tool for the structural characterization of crystalline materials, including praseodymium antimonide. By analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms in the crystal lattice, detailed information about the atomic arrangement can be obtained.
Single-Crystal X-ray Diffraction (SCXRD) for Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the premier technique for the precise determination of a compound's crystal structure. tu-dresden.de This method involves irradiating a small, high-quality single crystal of the material with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams. tu-dresden.de For complex structures involving praseodymium and antimony, such as praseodymium antimony oxochlorides, SCXRD has been instrumental in revealing their intricate atomic arrangements, including the formation of chain-like tertiary building units. nih.gov
Table 1: Representative Crystallographic Data for a Praseodymium-Antimony-Containing Compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.3764(10) |
| b (Å) | 15.6415(9) |
| c (Å) | 30.6147(18) |
| β (°) | 105.791(6) |
| Volume (ų) | 8006.8(8) |
| Note: This data is for a complex praseodymium antimony oxochloride and is presented for illustrative purposes of the type of information obtained from SCXRD. |
Powder X-ray Diffraction (PXRD) for Phase Identification
Powder X-ray diffraction (PXRD) is a more rapid and accessible XRD technique used for the identification of crystalline phases and the determination of lattice parameters. researchgate.net In this method, a polycrystalline powder sample is used, which contains a vast number of small crystallites with random orientations. The resulting diffraction pattern consists of a series of peaks at different scattering angles, which is a fingerprint of the crystalline phases present in the sample.
PXRD is routinely used to confirm the formation of a desired compound and to check for the presence of impurities. For praseodymium-antimony systems, PXRD patterns are compared with standard diffraction data from databases or with patterns calculated from known crystal structures. Standard X-ray diffraction powder patterns for PrSb have been reported, confirming its crystalline nature and providing a reference for phase identification. materialsproject.orgaps.org In the study of novel praseodymium antimony oxochlorides, the experimental PXRD patterns were shown to match well with the patterns simulated from the single-crystal X-ray diffraction data, confirming the phase purity of the synthesized materials.
Neutron Scattering Methods
Neutron scattering is a powerful technique for probing the magnetic properties of materials at the atomic scale. Unlike X-rays, which primarily interact with electrons, neutrons have a magnetic moment that interacts with the magnetic moments of atoms. This makes neutron scattering an ideal tool for studying magnetic structures and excitations.
Powder Neutron Diffraction for Magnetic Structure
Powder neutron diffraction is analogous to PXRD but uses a beam of neutrons instead of X-rays. By analyzing the diffraction pattern of neutrons scattered from a powdered sample, it is possible to determine the arrangement of magnetic moments in a magnetically ordered material. This technique has been crucial in establishing the magnetic structure of numerous compounds.
A notable study on PrSb using neutron scattering revealed a pressure-induced transition from a Van Vleck paramagnetic state to an induced-moment antiferromagnetic state at a critical pressure of 3.0 ± 0.2 GPa at low temperatures. The investigation determined the magnetic structure, phase boundary, and the magnitude of the magnetic moment, which were in qualitative agreement with a molecular-field model for the transition.
Inelastic Neutron Scattering for Excitations
Inelastic neutron scattering (INS) is a technique that probes the dynamic properties of a material by measuring the energy transfer between the neutrons and the sample. This allows for the study of various excitations, such as magnons (quantized spin waves) and crystal field excitations.
Magnetic Characterization Techniques
A variety of techniques are employed to characterize the macroscopic magnetic properties of this compound, providing data that complements the microscopic information obtained from neutron scattering.
The magnetic susceptibility of a material, which is a measure of how much it will magnetize in an applied magnetic field, is a key parameter. Praseodymium is paramagnetic at room temperature and remains so down to 1 K. wikipedia.org This indicates that in the absence of an external magnetic field, the magnetic moments of the Pr atoms are randomly oriented.
Measurements of magnetic susceptibility as a function of temperature provide valuable information about the nature of the magnetic interactions. In many praseodymium-containing compounds, the temperature dependence of the inverse magnetic susceptibility follows the Curie-Weiss law at high temperatures, indicating paramagnetic behavior. Deviations from this law at lower temperatures can signal the onset of magnetic ordering or the influence of the crystalline electric field.
Magnetization measurements as a function of an applied magnetic field at various temperatures are also crucial. These measurements can reveal the saturation magnetization, which is the maximum magnetic moment that can be induced in the material, and can help in identifying the type of magnetic ordering (e.g., ferromagnetism, antiferromagnetism, or ferrimagnetism). For instance, in the Pr-Sb-Te system, magnetization measurements as a function of temperature showed no antiferromagnetic transition down to 2 K, while the field-dependent magnetization provided insights into the magnetic anisotropy.
Bulk Magnetization Measurements
Bulk magnetization measurements are a fundamental technique for characterizing the macroscopic magnetic properties of materials. In the study of this compound compounds, such as the ternary intermetallic Pr₃Fe₃Sb₇, these measurements provide critical insights into the material's magnetic behavior. tu-dresden.de For these investigations, millimeter-sized, needle-like single crystals can be grown in a molten bismuth flux, which allows for the directional study of bulk magnetization. tu-dresden.de
A key research finding from these measurements is the strong dependence of magnetization on both temperature and the applied magnetic field. tu-dresden.de When samples of Pr₃Fe₃Sb₇ are cooled in an external magnetic field oriented parallel to the crystallographic c-axis, a notable phenomenon of negative magnetization is observed. tu-dresden.de This effect, where the material's magnetization is opposite to the direction of the applied field, is not due to superconductivity. tu-dresden.de Instead, it arises from a competing interaction at low temperatures between two spatially separated magnetic substructures: one of iron (Fe) and one of praseodymium (Pr), connected by an antimony (Sb) framework. tu-dresden.de This leads to an antiparallel arrangement of the Fe and Pr magnetic moments. tu-dresden.de
| Measurement Technique | Compound | Key Findings |
| Bulk Magnetization | Pr₃Fe₃Sb₇ | Strong temperature and field dependency. tu-dresden.de |
| Negative magnetization observed when cooled in a field parallel to the c-axis. tu-dresden.de | ||
| Reveals competing interaction between Fe and Pr magnetic substructures. tu-dresden.de |
Magnetization in Static and Pulsed Magnetic Fields
Investigating the magnetization of praseodymium antimonides under both static and pulsed magnetic fields allows for a comprehensive understanding of their magnetic response across different energy and time scales. Static, or direct current (DC), magnetic fields are used to probe the equilibrium magnetic state of the material. qdusa.com In contrast, pulsed magnetic fields can generate significantly higher field strengths than static magnets, enabling the study of field-induced magnetic phase transitions and other phenomena in praseodymium intermetallic compounds.
Studies on single-crystal praseodymium have utilized static magnetic fields up to 43 kOe to analyze magnetic excitations. aps.org The combination of pulsed and static magnetic fields is a novel approach for materials research. mdpi.com While a pulsed magnetic field (PMF) alone can induce large Lorentz forces, the co-application of an external static magnetic field (BDC) can significantly increase the amplitude of this force while damping the melt flow in metallurgical applications. mdpi.com This strong magnetic response to changes in the external field suggests potential applications in areas like magnetic switching. tu-dresden.de
AC Susceptibility Measurements
AC susceptibility is a powerful technique for probing the dynamic magnetic properties of materials. The measurement involves applying a small, oscillating (AC) magnetic field, often superimposed on a larger static (DC) field, and measuring the resulting AC magnetic moment of the sample. qdusa.com This provides information that cannot be obtained from DC measurements, which only determine the equilibrium magnetization. qdusa.com
The measured AC susceptibility, χ, has two components:
Real part (χ′): The in-phase component, which represents the dispersive magnetic response.
Imaginary part (χ′′): The out-of-phase component, which represents the absorption or dissipative processes in the magnetic system.
These components are measured as a function of temperature, frequency, and the applied DC magnetic field. aps.org For example, in magnetic relaxation studies, the frequency dependence of χ′ and χ′′ can reveal characteristic relaxation times of magnetic moments. aps.org Noticeable peaks or dips in AC susceptibility curves as a function of an applied DC field can indicate that the system is being transformed into different magnetically ordered states. aps.org This technique is particularly important for studying dynamic phenomena such as spin-glass freezing and superparamagnetism. qdusa.com
Mößbauer Spectroscopy
¹²¹Sb and ¹⁵¹Eu Mößbauer Spectroscopic Studies
Mößbauer spectroscopy is a highly sensitive technique that probes the local environment of specific atomic nuclei. For rare-earth antimonides, ¹²¹Sb Mößbauer spectroscopy is crucial for investigating the antimony sites.
In a study of PrPdSb, ¹²¹Sb Mößbauer spectra were recorded at a temperature of 5 K. The results confirmed the antimonide character of the compound. The measured isomer shift was -7.55 mm·s⁻¹, and the spectrum could be fitted with a single quadrupole split signal, which is in agreement with the crystal structure indicating a single crystallographic site for antimony.
While not involving praseodymium, studies on related compounds like EuPd₂Sb₂ demonstrate the utility of the technique for other rare-earth elements. In that case, ¹⁵¹Eu Mößbauer spectroscopy was used alongside ¹²¹Sb measurements. researchgate.net At 4.2 K, the ¹⁵¹Eu spectrum showed almost full hyperfine field splitting (Bh = 19.5 T), confirming antiferromagnetic ordering. researchgate.net These studies highlight how site-specific isotopes can be used to elucidate the electronic and magnetic properties of individual sublattices in intermetallic compounds.
| Isotope | Compound | Temperature | Isomer Shift (mm·s⁻¹) | Key Findings |
| ¹²¹Sb | PrPdSb | 5 K | -7.55 | Confirms antimonide character and a single Sb crystallographic site. |
Zero-Field and In-Field Mößbauer Analysis
Performing Mößbauer spectroscopy in both the absence (zero-field) and presence (in-field) of an external magnetic field provides complementary information about a material's magnetic structure.
Zero-field measurements are essential for identifying intrinsic magnetic ordering. For instance, the room-temperature ⁵⁷Fe Mössbauer spectra of Pr-substituted yttrium iron oxides are fitted as sextets, which is characteristic of a magnetically ordered system. ias.ac.in
In-field analysis is used to probe the response of the magnetic moments to an external field. A combined analysis of the ternary praseodymium iron antimonide Pr₃Fe₃Sb₇ utilized both zero-field and in-field Mößbauer spectroscopy. tu-dresden.de This approach was crucial in demonstrating that at room temperature, only the moments of the iron substructure undergo long-range ordering. tu-dresden.de Furthermore, the analysis revealed the coexistence of two distinct iron sites within the crystal structure, which feature different orientations of their magnetic moments. tu-dresden.de The hyperfine magnetic field (Bhf), derived from these spectra, provides information on next-neighbor magnetic interactions. ias.ac.in
Resonance Spectroscopy
Resonance spectroscopy techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful tools for investigating the local magnetic and electronic properties of materials at an atomic level. These methods have been applied to study praseodymium-containing compounds. nih.gov
Nuclear Magnetic Resonance (NMR) probes the local magnetic field at the nucleus of a specific isotope. In the context of praseodymium antimonides, ¹²¹Sb NMR could be used to study the local environment around the antimony atoms, complementing the information gained from Mößbauer spectroscopy.
Electron Paramagnetic Resonance (EPR) , also known as Electron Spin Resonance (ESR), is sensitive to unpaired electrons. The Pr³⁺ ion, with its 4f² electron configuration, possesses unpaired electrons and is therefore EPR active. EPR spectroscopy can provide detailed information about the crystal field environment of the Pr³⁺ ions and the magnetic interactions between them.
Nuclear Magnetic Resonance (NMR) (e.g., ¹²¹Sb MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the local chemical environment of specific nuclei within a material. For this compound, ¹²¹Sb Magic Angle Spinning (MAS) NMR would be a particularly insightful probe. While specific ¹²¹Sb MAS NMR studies conducted directly on this compound are not extensively documented in the available literature, the principles of the technique and studies on related antimonide compounds allow for an understanding of its potential applications.
The ¹²¹Sb nucleus possesses a nuclear spin I > 1/2, which means it is a quadrupolar nucleus. The interaction of its nuclear quadrupole moment with the local electric field gradient (EFG) at the antimony site provides detailed information about the symmetry of the local atomic arrangement. Any distortion from a perfect cubic symmetry around the Sb atom would result in a non-zero EFG, which would significantly influence the NMR lineshape.
By analyzing the ¹²¹Sb NMR spectrum, researchers could:
Assess Structural Integrity and Purity: The presence of multiple, distinct antimony environments would manifest as separate peaks in the NMR spectrum, indicating the presence of impurity phases or structural disorder.
Probe Chemical Bonding: The chemical shift of the ¹²¹Sb resonance is sensitive to the nature of the chemical bonds between antimony and the neighboring praseodymium atoms. This allows for the study of charge distribution and the degree of covalency in the Pr-Sb bond.
Characterize Local Symmetry: Analysis of the quadrupolar interaction parameters, extracted from the NMR lineshape, provides quantitative information about the deviation from ideal cubic symmetry at the antimony lattice sites.
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic method specifically designed to study materials containing unpaired electrons. Praseodymium is a paramagnetic element belonging to the lanthanide series, a property that stems from the unpaired electrons in its 4f shell. Consequently, this compound (PrSb) is a paramagnetic material and a suitable candidate for ESR investigation.
The core principle of ESR involves detecting the absorption of microwave radiation by the unpaired electrons when the material is placed in a strong magnetic field. This absorption corresponds to transitions between different electron spin energy levels, which are split by the applied magnetic field (the Zeeman effect).
An ESR study of PrSb could yield critical information regarding its magnetic and electronic properties:
Electronic Structure: The g-factor, a key parameter obtained from the ESR spectrum, provides insight into the electronic environment of the Pr³⁺ ion, including the effects of spin-orbit coupling and the influence of the crystal field generated by the surrounding Sb ions.
Magnetic Interactions: Analysis of the ESR signal's lineshape and linewidth can reveal details about the magnetic interactions between neighboring Pr³⁺ ions, helping to understand the collective magnetic behavior of the compound at low temperatures.
Local Symmetry: The ESR spectrum can be sensitive to the local symmetry of the Pr³⁺ site. Deviations from cubic symmetry can introduce anisotropy in the g-factor, which can be measured by studying single crystals at different orientations relative to the magnetic field.
While direct ESR experimental data for PrSb is not widely reported, the investigation of related ternary compounds like Pr₃Fe₃Sb₇ highlights the complex magnetic interactions that arise from the interplay of localized 4f electrons from praseodymium with other elements in antimonide structures.
Optical and Vibrational Spectroscopy
Optical and vibrational spectroscopic techniques are essential for examining the lattice dynamics (phonons) and the electronic band structure of materials. For this compound, Raman and UV-Vis spectroscopy provide complementary information about its fundamental physical properties.
Raman Spectroscopy for Phonon Analysis
Raman spectroscopy is an inelastic light scattering technique used to probe the vibrational modes (phonons) of a material. Research on the lattice vibrational properties of this compound has been conducted using this method. In a study performed at ambient pressure and room temperature, the Raman spectrum of PrSb was characterized by a single, high-intensity peak.
This primary experimental finding is detailed in the table below:
| Compound | Observed Feature | Wavenumber (cm⁻¹) | Frequency (THz) |
| PrSb | Zone Center Peak | ~150 | ~4.5 |
This table presents the key result from Raman scattering measurements on this compound, showing a distinct high-intensity peak.
The experimental results were analyzed using a breathing shell model (BSM). This theoretical model is particularly relevant for rare-earth compounds as it incorporates the effects of the f-electrons of the praseodymium ion and the breathing motion of the electron shells during lattice vibrations. The calculated phonon density of states from the BSM showed good agreement with the measured Raman data, validating the model's applicability to PrSb.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the energy required to excite electrons from their ground state to higher energy levels. In this compound, the electronic transitions are primarily associated with the Pr³⁺ ion.
The 4f electrons of lanthanide ions are well-shielded by the outer 5s and 5p electrons. As a result, the f-f electronic transitions are largely insensitive to the chemical environment and appear as sharp, line-like absorption bands, similar to those of a free ion. While specific UV-Vis absorption spectra for bulk PrSb are not commonly reported, the characteristic transitions of the Pr³⁺ ion are well-established from studies on various Pr³⁺-doped materials.
These transitions occur from the ³H₄ ground state to various excited states. The major absorption bands observed for the Pr³⁺ ion are listed below:
| Transition from ³H₄ Ground State to Excited State | Spectral Region | Approximate Wavenumber (cm⁻¹) |
| ³H₆, ³F₂ | Near-Infrared | 5,133 |
| ³F₃, ³F₄ | Near-Infrared | 6,595 |
| ¹G₄ | Near-Infrared | 9,851 |
| ¹D₂ | Visible (Red) | 16,882 |
| ³P₀, ³P₁, ³P₂, ¹I₆ | Visible (Blue) | 21,773 |
This table summarizes the principal electronic transitions of the Pr³⁺ ion, which are expected to govern the UV-Vis absorption characteristics of this compound.
Thermal and Transport Measurements
The study of thermal and transport properties, particularly electrical transport, is fundamental to understanding the nature of charge carriers and scattering mechanisms within a material. These measurements classify a material as a metal, semiconductor, or insulator and provide key parameters for potential electronic applications.
Electrical Transport Measurements
This compound is expected to exhibit metallic behavior. Electrical transport measurements, including electrical resistivity and the Hall effect, are the primary methods used to characterize the charge transport in such materials.
Electrical Resistivity: This measurement quantifies a material's opposition to the flow of electric current. For a metallic compound like PrSb, the resistivity is expected to decrease as the temperature is lowered, due to the reduction in electron-phonon scattering. The temperature dependence of resistivity provides information about the dominant scattering mechanisms (e.g., from phonons, impurities, or magnetic moments).
Hall Effect: This measurement involves applying a magnetic field perpendicular to the direction of current flow, which induces a transverse voltage (the Hall voltage). The Hall effect determines the sign of the dominant charge carriers (electrons or holes) and their concentration (density). Studies on pure praseodymium metal have shown it to have a positive Hall effect over a wide range of temperatures.
While comprehensive transport data specifically for PrSb is limited in the literature, the properties of elemental praseodymium serve as a useful reference. Praseodymium metal is a conductor with a known resistivity at room temperature.
| Element | Property | Value at Room Temp. | Units |
| Praseodymium (Pr) | Electrical Resistivity | ~0.700 | µΩ·m |
| Praseodymium (Pr) | Electrical Conductivity | ~1.4 x 10⁶ | S/m |
| Praseodymium (Pr) | Hall Coefficient | Positive | - |
This table presents the electrical transport properties of pure praseodymium metal, which provide a baseline for the expected metallic character of this compound.
Specific Heat Capacity Analysis
Specific heat capacity analysis is a fundamental technique for understanding the thermodynamic properties of materials, including this compound (PrSb). This method measures the amount of heat required to raise the temperature of a given mass of the substance by one degree. For intermetallic compounds like PrSb, the specific heat provides critical insights into lattice vibrations (phonons), the electronic density of states at the Fermi level, and magnetic ordering phenomena.
At low temperatures, the specific heat capacity (C_p) of a metallic compound can typically be expressed as the sum of several contributions:
C_p = C_el + C_ph + C_mag + C_nuc
Where:
C_el is the electronic contribution, which is linearly dependent on temperature (γT). The Sommerfeld coefficient (γ) is proportional to the electronic density of states at the Fermi level.
C_ph is the phonon (lattice) contribution, which at low temperatures follows a T³ dependence according to the Debye model.
C_mag is the magnetic contribution, which arises from the ordering of magnetic moments. This term is particularly significant in compounds containing rare-earth elements like praseodymium and can manifest as sharp peaks (lambda-type anomalies) at transition temperatures.
C_nuc is the nuclear contribution, which becomes relevant at very low temperatures (typically below 1 K) and is often seen as a Schottky anomaly.
Research on various praseodymium intermetallic compounds has demonstrated the complexity of their specific heat profiles. For instance, studies on praseodymium metal have identified electronic, magnetic, and nuclear contributions to its specific heat at low temperatures. aps.org In one study, the specific heat of praseodymium between 0.4 and 4 K was analyzed by separating the lattice, electronic, nuclear, and magnetic contributions. aps.org For this compound, a similar detailed analysis would be necessary to understand its electronic structure and magnetic behavior. A peak in the specific heat data as a function of temperature would indicate a phase transition, such as an antiferromagnetic ordering, which is common in rare-earth antimonides.
Table 1: Representative Contributions to Specific Heat Capacity in Praseodymium Compounds at Low Temperatures Note: This table presents typical values for praseodymium-containing intermetallic compounds to illustrate the relative contributions. Specific values for PrSb would require experimental measurement.
| Contribution | Temperature Dependence | Typical Magnitude (mJ/mol·K) | Information Gained |
| Electronic (C_el) | Linear (γT) | 10.5 T | Density of states at Fermi level |
| Lattice/Phonon (C_ph) | Cubic (βT³) | 0.55 T³ | Debye temperature, lattice stiffness |
| Magnetic (C_mag) | Peak at T_N | Varies | Magnetic ordering, phase transitions |
| Nuclear (C_nuc) | Inverse Square (A/T²) | 20.9/T² | Hyperfine interactions |
Dilatometry for Phase Transition Temperatures
Dilatometry is a thermoanalytical technique used to measure the dimensional changes of a material as a function of temperature. This method is highly sensitive to phase transitions that involve a change in volume or crystal structure. For this compound, dilatometry can be employed to precisely determine the temperatures of structural and magnetic phase transitions.
The technique involves heating or cooling a sample at a controlled rate and measuring its expansion or contraction using a dilatometer. The resulting plot of length change (ΔL) versus temperature (T) can reveal anomalies corresponding to phase transitions. The slope of this curve gives the coefficient of thermal expansion (CTE), which often exhibits abrupt changes or discontinuities at transition temperatures. nih.gov
In praseodymium-containing compounds, phase transitions from a monoclinic to a tetragonal structure, for example, are accompanied by distinct changes in the slope of the relative elongation curve, allowing for the precise determination of the transition temperature. nih.gov Studies on various materials demonstrate that dilatometry is a powerful tool for constructing magnetic phase diagrams, as the phase boundaries often exhibit pronounced anomalies due to strong magneto-elastic coupling. arxiv.org
For this compound, one would expect to observe a sharp anomaly in the thermal expansion coefficient at the Néel temperature (T_N), corresponding to the onset of antiferromagnetic ordering. Any structural distortions occurring as a function of temperature would also be readily detectable.
Table 2: Hypothetical Dilatometry Data for this compound Note: This table is illustrative and shows the expected changes in the coefficient of thermal expansion (CTE) around a magnetic phase transition for a compound like PrSb.
| Temperature Range (K) | Crystal Structure | CTE (α) (10⁻⁶ K⁻¹) | Observation |
| T > T_N | Paramagnetic (Cubic) | ~8.5 | Linear thermal expansion |
| T = T_N | Phase Transition | Sharp Anomaly (Peak/Discontinuity) | Onset of antiferromagnetic order |
| T < T_N | Antiferromagnetic (Tetragonal/Orthorhombic) | ~11.2 | Change in expansion behavior due to magnetostriction |
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a crucial tool for determining the oxidation state of elements in compounds like this compound.
The process involves irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. The binding energy of the photoemitted core-level electrons is characteristic of the element and its chemical environment, including its oxidation state.
For praseodymium, the Pr 3d core level spectrum is typically analyzed. The binding energies of the Pr 3d peaks are sensitive to the valence state of the Pr ion. aps.orgresearchgate.net In its compounds, praseodymium most commonly exists in the +3 oxidation state, with a [Xe] 4f² electron configuration. aps.orgthermofisher.com However, a +4 state or a mixed-valence state (+3/+4) can also occur, as seen in some oxides like Pr₆O₁₁. nih.govresearchgate.net The recently characterized +5 oxidation state is extremely rare and found only in specific molecular complexes. chemrxiv.org
In this compound (PrSb), an intermetallic pnictide, praseodymium is strongly expected to be in the stable +3 oxidation state. This is because antimony, as a Group 15 element, typically assumes a -3 charge in such compounds to achieve a stable electron configuration. An XPS analysis of PrSb would be expected to show Pr 3d core-level spectra consistent with those of reference Pr³⁺ compounds, such as Pr₂O₃. aps.org The analysis would involve comparing the binding energies and satellite features of the Pr 3d peaks in PrSb to standard spectra of Pr₂O₃ (Pr³⁺) and PrO₂ or Pr₆O₁₁ (containing Pr⁴⁺). This comparison allows for an unambiguous determination of the praseodymium oxidation state on the material's surface.
Table 3: Expected XPS Binding Energies for Praseodymium Oxidation States Note: These are typical binding energy ranges for the most intense Pr 3d peak (3d₅/₂). Specific values can vary slightly based on the chemical environment.
| Compound/Ion | Oxidation State | Pr 3d₅/₂ Binding Energy (eV) | Key Spectral Features |
| Pr₂O₃ | +3 | ~933-934 | Features are distinct from Pr⁴⁺ compounds aps.org |
| Pr₆O₁₁ | Mixed +3, +4 | ~933 eV with satellite features | Spectrum is a composite of Pr³⁺ and Pr⁴⁺ states aps.org |
| PrO₂ | +4 | Higher binding energy than Pr³⁺ | Different satellite structure compared to Pr³⁺ |
| PrSb (Expected) | +3 | Expected ~933-934 | Spectrum anticipated to be similar to Pr₂O₃ |
Quantum Phenomena and Potential for Quantum Technologies
Praseodymium Ions as Quantum Memory Candidates
Praseodymium (Pr³⁺) ions are considered promising candidates for building quantum memories, a critical component for the development of quantum computers and large-scale quantum networks. arxiv.org Their potential lies in their excellent optical and spin coherence properties, which are essential for the storage and retrieval of quantum information. arxiv.org
The interaction of praseodymium ions with light has been extensively studied, particularly when the ions are embedded within a host crystal matrix like yttrium orthosilicate (B98303) (Y₂SiO₅, or YSO). In such environments, the 4f electrons of the Pr³⁺ ions are shielded by outer 5s and 5p electron shells, leading to sharp optical transitions with high quantum efficiency. itn.pt This configuration allows for the precise addressing of individual ions using lasers. mpg.de
Researchers have successfully performed high-resolution spectroscopy and microscopy on single Pr³⁺ ions within a YSO crystal, determining their position with nanometer accuracy and investigating their weak interaction with light. mpg.de This precise control is fundamental for writing and reading quantum information. Landmark experiments have demonstrated the storage of light in praseodymium-doped YSO (Pr³⁺:YSO) for up to a minute using techniques like electromagnetically induced transparency (EIT). itn.pt Furthermore, storage efficiencies as high as 69% for weak coherent states have been reported in Pr³⁺:YSO, making it an excellent candidate for a quantum memory material.
The process involves mapping the quantum state of a photon onto the spin state of the praseodymium ion. The information is then stored for a controllable duration before being mapped back onto a photon for retrieval. The experimental setup for such studies often involves placing the crystal in a cryostat and using a combination of lasers and radio-frequency fields to manipulate the hyperfine states of the ions. arxiv.org
Table 1: Properties of Praseodymium Ions in Yttrium Orthosilicate for Quantum Memory
| Property | Description | Significance for Quantum Memory |
|---|---|---|
| Optical Coherence | The ability of the ion's optical transition to maintain a stable phase relationship. | Enables high-fidelity transfer of quantum information between photons and the ion. |
| Spin Coherence | The duration for which the ion's nuclear spin state can be maintained. | Determines the storage time of the quantum memory. Longer coherence means longer storage. |
| Hyperfine States | The splitting of electronic energy levels due to the interaction with the nuclear spin. | These long-lived states are used as the primary storage levels for quantum information. |
| Host Crystal (YSO) | A low-magnetic-noise crystalline environment for the praseodymium ions. | Minimizes decoherence from the surrounding environment, thus preserving the quantum state. |
The stability of energy states is a crucial requirement for any quantum memory candidate. Rare-earth ions, including praseodymium, are particularly advantageous in this regard. Their 4f electronic shell, where quantum information is often stored, is well-shielded from external electric and magnetic fields by the outer electron shells. itn.pt This shielding leads to long coherence times, meaning the quantum state can be preserved for extended periods.
In Pr³⁺:YSO, the hyperfine interactions of the ground state (³H₄) and an excited state (¹D₂) have been experimentally characterized. arxiv.org The coherence lifetime of the ground state's nuclear spin has been measured to be significantly long, on the order of milliseconds, which is a substantial duration in the quantum realm. arxiv.orgarxiv.org This long lifetime is critical for applications in quantum repeaters, which require storage times sufficient for establishing entanglement over long distances.
The stability of these energy levels allows for the storage of quantum information with high fidelity. The choice of the host crystal is also vital, as it influences the local environment of the rare-earth ion. Yttrium orthosilicate is a favored host because it has a low abundance of nuclei with magnetic moments, which reduces magnetic noise and helps to preserve the delicate quantum states of the embedded praseodymium ions. aps.org
Quantum Transport Regimes
While the magnetic and electrical transport properties of some complex praseodymium-antimony compounds, such as the ternary intermetallic Pr₃Fe₃Sb₇, have been investigated, there is currently a lack of specific research in the public domain on quantum transport regimes in the binary compound praseodymium antimonide (PrSb). tu-dresden.de The following subsections describe general principles of quantum transport phenomena that could be relevant for future studies of this material.
Ballistic transport is a phenomenon observed in mesoscopic physics where charge carriers, such as electrons, travel through a material without significant scattering. wikipedia.org This occurs when the length of the conductor is smaller than the electron's mean free path. wikipedia.org In this regime, the resistance is not determined by scattering within the conductor but rather by the contacts, a phenomenon known as Sharvin resistance.
A key consequence of ballistic transport in a one-dimensional or quasi-one-dimensional conductor is the quantization of conductance (the inverse of resistance). The conductance is quantized in integer multiples of the universal conductance quantum, G₀ = 2e²/h, where 'e' is the charge of an electron and 'h' is Planck's constant. This quantization arises from the wave nature of electrons and the limited number of available conduction channels, or modes, in the narrow constriction. As the width of the channel is varied, for instance by an external gate voltage, the number of occupied energy sub-bands changes, leading to step-like jumps in the conductance.
The Aharonov-Bohm effect is a quantum mechanical phenomenon demonstrating that a charged particle is affected by electromagnetic potentials even when it is confined to a region with zero electric and magnetic fields. wikipedia.org This effect is a direct consequence of the coupling between the electromagnetic vector potential and the phase of the particle's wavefunction.
Typically, the effect is observed in an interference experiment, such as a double-slit setup for electrons. wikipedia.org When a magnetic field is confined to a region that is inaccessible to the electrons (for example, inside a solenoid placed between the two paths), the interference pattern on the screen shifts. This shift occurs because the vector potential, which extends outside the solenoid, imparts a different phase shift to the wavefunctions of the electrons traveling along the two paths. This phase difference is proportional to the magnetic flux enclosed by the paths, even though the electrons themselves never experience the magnetic field. This phenomenon highlights the physical significance of the magnetic vector potential in quantum mechanics and is a fundamental example of quantum interference. aps.org
Spin-Based Quantum Information Processing (General Principles)
Spin-based quantum information processing utilizes the intrinsic angular momentum of particles, known as spin, as the fundamental unit of quantum information—the qubit. The spin of a particle, such as an electron or an atomic nucleus, is a two-level quantum system, making it a natural candidate for representing the |0⟩ and |1⟩ states of a qubit.
The core principles of spin-based quantum computing involve the ability to:
Initialize the spin state of qubits to a known state, typically the ground state.
Manipulate the spin state with high precision to perform quantum logic gates. This is often achieved by applying resonant microwave or radio-frequency pulses.
Read out the final spin state of the qubits to determine the result of a computation.
Maintain the coherence of the spin state for a time long enough to perform the computation. Decoherence, the loss of quantum information to the environment, is a major challenge.
Semiconductor quantum dots and trapped ions are leading platforms for spin-based quantum information processing. york.ac.ukarxiv.org In these systems, individual spins can be isolated and controlled. Two-qubit gates, which are necessary for universal quantum computation, are typically implemented through the interaction between neighboring spins, such as the exchange interaction. The potential to integrate spin qubits into solid-state devices offers a promising route toward scalable quantum computers.
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | PrSb |
| Yttrium Orthosilicate | Y₂SiO₅ |
Nuclear Spin Precession in Antimony Systems
The study of nuclear spin precession in antimony systems has revealed foundational aspects of quantum mechanics. Recent experimental work has demonstrated that the precession of a single antimony nucleus is an inherently quantum phenomenon, challenging the long-held assumption that it behaves classically. thequantuminsider.com In these experiments, researchers measured the spin of a single antimony nucleus implanted in silicon. thequantuminsider.com By preparing the nucleus in a specific quantum state, they observed that its spin pointed in the anticipated direction more frequently than classical physics would permit. thequantuminsider.com This deviation from the classical limit provides direct evidence that nuclear spin is a quantum mechanical entity. thequantuminsider.com
This finding is significant as it overturns the previous understanding where the equations describing spin precession were thought to be indistinguishable from those governing classical motion, such as that of a gyroscope. thequantuminsider.com The ability to demonstrate the quantum nature of a single antimony nucleus's spin precession introduces a new method for verifying quantum states. thequantuminsider.com This could have implications for quantum information processing, sensing, and error correction by offering a more practical approach to quantum verification. thequantuminsider.com
Interactive Data Table: Key Findings on Nuclear Spin Precession in Antimony
| Finding | Description | Significance |
| Quantum Nature of Spin Precession | The precession of a single antimony nucleus has been experimentally shown to be a fundamentally quantum process, deviating from classical predictions. thequantuminsider.com | Overturns the long-held assumption of classical behavior and confirms nuclear spin as a quantum resource. thequantuminsider.com |
| Experimental System | A single antimony nucleus implanted in a silicon substrate was used to conduct the measurements. thequantuminsider.com | Demonstrates precise control and measurement of individual nuclear spins. |
| Violation of Classical Limits | In a specifically prepared quantum state, the antimony nucleus's spin orientation was observed with a frequency exceeding the classical threshold. thequantuminsider.com | Provides direct, statistically significant evidence of the quantum mechanical nature of nuclear spin. thequantuminsider.com |
| Implications for Quantum Technologies | The findings present a new methodology for the verification of quantum states. thequantuminsider.com | Could simplify and enhance the practicality of quantum information processing, quantum sensing, and error correction protocols. thequantuminsider.com |
Impact of External Stimuli on Material Properties
Pressure Effects on Electronic and Structural Properties
External pressure is a critical tool for modifying the interatomic distances in praseodymium antimonide, which in turn strongly influences its structural and electronic properties. Research on rare-earth monoantimonides, including PrSb, has shown that they undergo structural phase transitions under high pressure.
Theoretical and experimental studies have demonstrated that this compound, which typically crystallizes in the rock salt (NaCl or B1) structure under ambient conditions, transitions to a body-centered tetragonal or a Cesium Chloride (CsCl or B2) type structure at high pressures. This structural transformation is a common feature for praseodymium monopnictides. The transition pressure for PrSb from the B1 to the B2 structure has been reported to be approximately 13 GPa.
In addition to structural changes, pressure also affects the magnetic excitations within the material. Inelastic neutron scattering studies have revealed that the energy of certain magnetic transitions (crystal-field excitations) decreases as pressure increases. This pressure-induced "softening" of a magnetic exciton (B1674681) mode suggests the potential for a magnetic transition to occur at a critical pressure, where the energy of the excitation would fall to zero.
Pressure-Induced Structural Phase Transition in this compound
| Property | Value | Associated Structure |
|---|---|---|
| Ambient Pressure Structure | NaCl (B1) | - |
| High-Pressure Structure | CsCl (B2) / Body-Centered Tetragonal | - |
| Transition Pressure | ~13 GPa | B1 → B2 |
Temperature Dependence of Magnetic and Electronic Behaviors
The magnetic and electronic properties of this compound exhibit significant dependence on temperature. As a compound containing a rare-earth element, its magnetic behavior is largely dictated by the localized 4f electrons of the praseodymium ions.
In its metallic form, pure praseodymium is known to be paramagnetic at room temperature and remains so at all temperatures above 1 K. wikipedia.org This paramagnetic nature means that its magnetic moments are randomly oriented in the absence of an external magnetic field but will align with an applied field. wikipedia.orgrareearths.com This behavior is typical for materials with unpaired electrons where thermal energy is sufficient to overcome any long-range magnetic ordering interactions. The magnetic susceptibility of such paramagnetic materials generally follows the Curie-Weiss law at temperatures above any potential magnetic ordering transition, meaning the susceptibility is inversely proportional to temperature. researchgate.net
The electrical resistivity of metallic praseodymium shows a decrease as temperature is lowered, a characteristic behavior of metals where electron scattering from phonons is reduced at lower temperatures. aps.org While specific data for the compound this compound is not detailed in the provided search results, its behavior is expected to be influenced by these fundamental properties of its constituent praseodymium element, likely exhibiting paramagnetic behavior over a wide temperature range. Any deviation from this would suggest the presence of magnetic ordering at very low temperatures.
Magnetic Field Influence on Magnetic Ordering and Transport
An external magnetic field is a powerful probe and modulator of the magnetic state and electronic transport in materials like this compound. For a paramagnetic material, the application of a magnetic field induces a net magnetization by aligning the individual magnetic moments of the praseodymium ions with the field. rareearths.com The strength of this induced magnetization is dependent on both the applied field strength and the temperature.
In the ternary intermetallic compound Pr₃Fe₃Sb₇, which contains praseodymium, the application of an external magnetic field reveals a strong dependency of the magnetization. tu-dresden.de At low temperatures, a competing interaction between the praseodymium and iron substructures emerges. tu-dresden.de This highlights the sensitivity of praseodymium-containing compounds to external magnetic fields, which can manipulate the alignment of the 4f electron moments.
While specific magnetoresistance data for binary PrSb was not found, the transport properties of such materials are often coupled to their magnetic state. In many rare-earth compounds, the alignment of magnetic moments by an external field can alter electron scattering processes, leading to changes in electrical resistivity, a phenomenon known as magnetoresistance. The magnitude and nature of this effect would depend on the specific magnetic ordering and electronic structure of this compound.
Emerging Research Directions and Future Prospects
Exploration of Novel Praseodymium Antimonide Compounds
Recent research has expanded beyond the binary PrSb compound to explore more complex structures, particularly praseodymium-antimony oxochlorides. These inorganic-organic hybrid compounds are synthesized solvothermally and exhibit a range of dimensionalities, from discrete 0D clusters to 1D nanotubes, 2D layered structures, and 3D frameworks. aps.org
A significant area of investigation involves the use of high-nuclearity clusters as building blocks. For instance, the {Pr₄Sb₁₂} cluster has been identified as a secondary building unit (SBU) that can be interconnected to form larger, more complex tertiary building units (TBUs). nih.gov By carefully selecting solvents and organic ligands, researchers can guide the assembly of these building blocks into materials with diverse topologies. aps.orgnih.gov
One study reported the synthesis of five new praseodymium-antimony oxochloride cluster-based compounds with intricate structures, demonstrating the versatility of this synthetic approach. aps.org Another investigation detailed the structural evolution from isolated clusters to 1D, 2D, and 3D architectures by adjusting the linking of chain-like TBUs. nih.gov These novel compounds are not only structurally interesting but also exhibit potential functionalities, such as photocatalytic activity for hydrogen evolution when combined with a platinum co-catalyst. aps.org
| Compound Dimensionality | Key Structural Feature | Reference |
|---|---|---|
| 0D | Discrete Pr-Sb-O-Cl cluster decorated with an organic ligand. | aps.org |
| 1D | Nanotubular structure based on high-nuclearity clusters. | aps.org |
| 2D | Mono-layered structure with alternating left- and right-handed helical chains. | aps.org |
| 3D | 2-fold interpenetrating racemic compound containing multiple types of Pr-Sb-O-Cl clusters. | aps.org |
Tailored Design of Functional Materials
The ability to tailor the properties of this compound and related materials is crucial for their application in functional devices. One approach is the synthesis of ternary compounds, such as the intermetallic Pr₃Fe₃Sb₇. This material exhibits complex magnetic behavior arising from the interplay between the itinerant 3d electrons of iron and the localized 4f electrons of praseodymium. nationalmaglab.org The crystal structure consists of spatially separated iron and praseodymium substructures linked by an antimony framework. nationalmaglab.org At low temperatures, a competing interaction between these substructures leads to an antiparallel arrangement of their magnetic moments, resulting in a negative magnetization. nationalmaglab.org This strong response to temperature and external magnetic fields suggests potential applications in magnetic switching. nationalmaglab.org
Another avenue for tailored design is through doping. A patent has been filed for a thermoelectric material based on n-doped magnesium antimonide (Mg₃Sb₂), where praseodymium is one of the specified dopants. nih.gov This suggests that introducing praseodymium into other antimonide lattices can be a strategy to optimize their thermoelectric properties. The goal is to enhance the figure of merit (ZT) by tuning the electronic and thermal transport characteristics. Research on praseodymium telluride, a related chalcogenide, has shown that the introduction of praseodymium's 4f electrons can favorably modify the density of states near the Fermi level, leading to an improved Seebeck coefficient and a higher ZT. nsf.govaps.org A similar approach could be applied to this compound to develop high-performance thermoelectric materials.
Advanced Characterization under Extreme Conditions
To fully understand the intrinsic properties of this compound and unlock its potential, it is essential to study its behavior under extreme conditions such as high pressure and high magnetic fields. Hydrostatic pressure is a powerful tool for tuning the structural, electronic, and magnetic properties of materials by modifying interatomic distances and interactions. nationalmaglab.orgaps.org
Inelastic neutron scattering studies on PrSb under pressure have revealed that the energies of the Γ₁-Γ₄ and Γ₄-Γ₅ crystal field transitions decrease with increasing pressure. This suggests the possibility of a pressure-induced soft-mode magnetic transition. aps.org Furthermore, high-pressure investigations on the isostructural compound SmSb₂ have shown a pressure-induced magnetic phase transition accompanied by a structural change from orthorhombic to tetragonal. iphy.ac.cn This indicates that pressure can be a viable method to induce novel phases with distinct magnetic and electronic properties in rare-earth antimonides like PrSb.
The characterization of materials like Pr₃Fe₃Sb₇ has been performed in high magnetic fields up to 56 Tesla. nationalmaglab.org These measurements are crucial for probing the magnetic interactions and understanding the unconventional spin states that can arise in these complex materials. nationalmaglab.org At 1.4 K, the magnetization of Pr₃Fe₃Sb₇ approaches saturation above 40 T, providing valuable data for understanding its magnetic anisotropy and the interplay between the different magnetic sublattices. nationalmaglab.org
Theoretical Advancements in Predicting Emergent Phenomena
First-principles calculations, particularly those based on density functional theory (DFT), are becoming increasingly vital in predicting the properties of novel materials. arxiv.org These computational methods allow researchers to investigate the electronic and magnetic ground states of complex compounds and to predict the emergence of novel quantum phenomena. aps.org
For instance, theoretical studies combining DFT with dynamical mean-field theory have been used to construct realistic magnetic Hamiltonians for elemental praseodymium, explaining its unusual non-magnetic ground state. researchgate.net Similar approaches can be extended to this compound to gain a deeper understanding of its magnetic properties.
Recent theoretical work has focused on the topological properties of rare-earth monopnictides. Optical spectroscopy studies of PrSb have provided evidence for its non-trivial topology. nsf.gov The real part of the optical conductivity exhibits two quasilinear components, which is a characteristic signature of topological materials. nsf.gov These experimental findings are supported by DFT band structure calculations. nsf.gov The prediction and verification of topological surface states in this compound and related compounds open up new avenues for exploring their potential in spintronics and quantum computing. fz-juelich.de
| Phenomenon | Compound | Method of Investigation | Key Finding | Reference |
|---|---|---|---|---|
| Pressure-Induced Soft-Mode Magnetic Transition | PrSb | Inelastic Neutron Scattering under Pressure | Decrease in crystal field transition energies with pressure. | aps.org |
| Topological Surface States | PrSb | Optical Spectroscopy and DFT Calculations | Observation of quasilinear components in optical conductivity. | nsf.gov |
| Unconventional Spin State | Pr₃Fe₃Sb₇ | Magnetization Measurements in High Magnetic Fields | Negative magnetization due to competing magnetic substructures. | nationalmaglab.org |
Potential in Advanced Computing and Sensing Applications
The unique electronic and magnetic properties of this compound and its derivatives make them promising candidates for a variety of advanced applications. The field of spintronics, which utilizes the spin of electrons in addition to their charge, is a particularly exciting area. youtube.com Materials with tunable magnetic properties and topological surface states are highly sought after for spintronic devices. fz-juelich.de The ability to manipulate spin currents in this compound could lead to the development of novel data storage and information processing technologies. fz-juelich.deyoutube.com
The potential for this compound in quantum computing is also being explored. usparticlephysics.org The use of electron spin as a quantum bit, or qubit, is a leading approach in the development of quantum computers. youtube.com Materials that can host and control stable spin states are therefore of great interest. The complex magnetic interactions and the possibility of topological states in this compound could provide a platform for realizing robust qubits for quantum information processing. fz-juelich.deusparticlephysics.org
In the realm of sensing, praseodymium-based materials have already shown promise. For example, nano-praseodymium oxide has been used to develop a cataluminescence gas sensor for the detection of trace amounts of acetophenone (B1666503) in exhaled breath. mdpi.com While this application does not directly use this compound, it highlights the potential of praseodymium compounds in sensing technologies. Furthermore, fluorescent sensors based on organic molecules that selectively bind to Pr(III) ions have been developed for the detection of praseodymium in aqueous solutions. nih.gov The development of solid-state sensors based on the intrinsic properties of this compound could be a future research direction, potentially for detecting magnetic fields or specific chemical species. Antimonide-based semiconductors are also being investigated as alternatives to mercury cadmium telluride for infrared detectors, and this compound could be explored in this context. researchgate.net
Q & A
Q. What role does neutron scattering play in studying phonon interactions in PrSb?
- Methodological Answer : Inelastic neutron scattering (INS) quantifies phonon dispersion curves and electron-phonon coupling strengths. Total cross-section data (σ~s~ and σ~a~) reveal resonant absorption effects, critical for understanding thermal conductivity anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
